2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-29-20-12-17(23)6-7-18(20)19-8-9-21(27)26(24-19)14-22(28)25-11-10-15-4-2-3-5-16(15)13-25/h2-9,12H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXVEPOHGSRJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is an intriguing molecule due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 320.38 g/mol. The structure comprises a pyridazinone core linked to a dihydroisoquinoline moiety, which is known for various biological activities.
1. Antioxidant Activity
Studies have indicated that compounds containing the isoquinoline structure often exhibit significant antioxidant properties. The antioxidant activity can be attributed to the presence of phenolic groups that scavenge free radicals and reduce oxidative stress in cells.
2. Anti-inflammatory Effects
Research has shown that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. For instance, a related study demonstrated that certain pyridazinone derivatives exhibited selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM, suggesting that the compound may also possess anti-inflammatory properties .
3. Neuroprotective Effects
The dihydroisoquinoline component is associated with neuroprotective effects, making such compounds potential candidates for treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. The inhibition of specific kinases involved in neuronal signaling pathways could be a mechanism through which this compound exerts its effects .
The proposed mechanism of action involves the modulation of various signaling pathways, including those related to inflammation and oxidative stress. By inhibiting COX enzymes and potentially other kinases, the compound may reduce inflammatory responses and protect neuronal cells from damage.
Table: Summary of Biological Activities and Related Studies
| Activity Type | Related Study | Findings |
|---|---|---|
| Antioxidant | Chahal et al., ACS Omega (2023) | Exhibited significant antioxidant activity |
| Anti-inflammatory | Eren et al., ACS Omega (2023) | Selective COX-II inhibition with IC50 = 0.52 μM |
| Neuroprotection | Hwang et al., Journal of Medicinal Chemistry (2023) | Potential for treatment in neurodegenerative diseases |
Comparison with Similar Compounds
Structural Comparison with Analogous Pyridazinone Derivatives
The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with structurally similar pyridazinone derivatives:
| Compound Name/Structure | Substituents on Pyridazinone Core | Key Structural Features | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| Target Compound | 2-(Dihydroisoquinolinyl-oxoethyl); 6-(4-fluoro-2-methoxyphenyl) | Bicyclic dihydroisoquinoline; fluorinated aryl | Potential CNS modulation (inferred) | |
| 6-Cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one | 2-(Dihydroisoquinolinyl-propanoyl); 6-cyclopropyl | Cyclopropyl group; linear side chain | CNS receptor interaction | |
| 2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one | 2-(Chlorobenzyl); 6-(2-methoxyphenyl) | Chlorobenzyl; non-fluorinated methoxyphenyl | COX-2 inhibition, antifungal | |
| 2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one | 2-(Piperazinyl-oxoethyl); 6-(methylsulfanylphenyl) | Piperazine; sulfanyl group | Pharmacological candidate (unspecified) | |
| 2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one | 2-(Azepanyl-oxoethyl); 6-(2-fluorophenyl) | Seven-membered azepane; mono-fluorinated aryl | Not reported |
Key Observations :
- Dihydroisoquinoline vs. Piperazine/Azepane: The bicyclic dihydroisoquinoline in the target compound may enhance binding to CNS receptors compared to monocyclic piperazine () or azepane () due to increased rigidity and surface area .
- Fluoromethoxyphenyl vs. Non-Fluorinated Aryl: The 4-fluoro-2-methoxyphenyl group in the target compound likely improves metabolic stability and target affinity compared to non-fluorinated analogs (e.g., 2-methoxyphenyl in ) .
Target Compound (Inferred)
- CNS Modulation: The dihydroisoquinoline moiety is associated with interactions with serotonin or dopamine receptors, as seen in analogous compounds ().
- Enzyme Inhibition : The fluoromethoxyphenyl group may enhance inhibition of kinases or cyclooxygenases, similar to COX-2 inhibitors in .
Comparative Activities:
- 2-(4-Chlorobenzyl) Derivative () : Exhibits antifungal and anti-inflammatory properties, likely due to the chlorobenzyl group’s hydrophobicity.
- Piperazinyl-oxoethyl Compound () : The piperazine ring may confer antipsychotic or antihypertensive effects, differing from the target’s CNS focus.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The fluoromethoxyphenyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
- Solubility: The pyridazinone core and methoxy group improve aqueous solubility relative to fully aromatic systems.
- Metabolic Stability : Fluorination reduces susceptibility to cytochrome P450 oxidation, extending half-life .
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing this pyridazinone derivative, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Condensation of substituted phenyl precursors with pyridazinone cores under reflux in polar aprotic solvents (e.g., dimethylformamide) .
- Step 2: Introduction of the dihydroisoquinoline moiety via nucleophilic substitution, requiring temperature control (60–80°C) and catalysts like triethylamine to enhance yields .
- Optimization: Use HPLC to monitor intermediate purity and adjust solvent ratios (e.g., ethanol:DMF 3:1) to minimize side products .
Q. Q2. How can researchers confirm the structural identity of this compound, and which analytical techniques are most reliable?
Methodological Answer:
- X-ray crystallography is critical for resolving the 3D structure, particularly the pyridazinone ring conformation and substituent orientations. A triclinic crystal system (space group P1) with lattice parameters a = 8.9168 Å, b = 10.7106 Å, and c = 13.5147 Å has been reported for analogs .
- Complementary techniques: High-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (¹H-¹³C HSQC) to assign stereochemistry at the 2-oxoethyl group .
Q. Q3. What in vitro assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition assays: Use fluorogenic substrates to test activity against phosphodiesterase (PDE) isoforms, given the structural similarity to PDE inhibitors .
- Cellular assays: Measure cytotoxicity in HEK-293 or HeLa cells via MTT assays, with IC₅₀ calculations using non-linear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. Q4. How do substituents (e.g., 4-fluoro-2-methoxyphenyl) influence the compound’s physicochemical and pharmacological properties?
Methodological Answer:
- Computational modeling: Perform DFT calculations (B3LYP/6-31G* basis set) to assess electronic effects of the fluorine atom on binding affinity .
- Comparative SAR: Synthesize analogs with halogens (Cl, Br) or methoxy replacements and evaluate logP (via shake-flask method) and solubility (UV-spectrophotometry) .
Q. Q5. How can crystallographic data resolve contradictions in reported spectral or activity data?
Methodological Answer:
- Case study: A pyridazinone analog with a morpholin-4-yl group showed discrepancies in NMR coupling constants (J = 8–12 Hz vs. predicted 6–9 Hz). X-ray data revealed a non-planar pyridazinone ring, explaining the anomalous NMR shifts .
- Protocol: Cross-validate crystallographic results with variable-temperature NMR to assess dynamic effects .
Q. Q6. What strategies are effective for improving compound stability during long-term storage?
Methodological Answer:
- Degradation analysis: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-PDA to identify hydrolytic degradation products (e.g., cleavage of the 2-oxoethyl group) .
- Formulation: Lyophilize the compound with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous stability .
Q. Q7. How can researchers validate analytical method precision for this compound in complex matrices?
Methodological Answer:
- HPLC validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), accuracy (90–110% recovery), and precision (RSD < 2% for intra-day variability) .
- Matrix effects: Spike plasma samples with deuterated internal standards to correct for ion suppression in LC-MS/MS .
Q. Q8. What computational tools are recommended for predicting metabolic pathways?
Methodological Answer:
- Software: Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions, focusing on CYP3A4-mediated oxidation of the dihydroisoquinoline moiety .
- In silico validation: Compare results with experimental microsomal stability data (e.g., human liver microsomes + NADPH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
